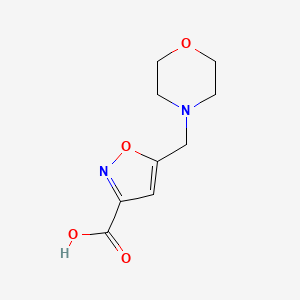

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid

Descripción general

Descripción

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both morpholine and oxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-halo ketones and amides under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For example, a halomethyl oxazole derivative can react with morpholine to form the desired product.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the morpholine ring.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted morpholine or oxazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating promising results in terms of minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Cancer Therapy

The compound has been investigated for its potential role as an anticancer agent. Isoxazole derivatives are known to interact with specific cellular pathways, including the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. By acting as agonists of this pathway, these compounds may contribute to the regulation of tumor growth and metastasis .

Pesticide Development

The structural characteristics of this compound suggest its potential use in developing new agrochemicals. Research has indicated that isoxazole derivatives can serve as effective pesticides due to their ability to disrupt the biological processes of pests . This application is particularly relevant in sustainable agriculture, where there is a need for safer and more effective pest control agents.

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices can enhance the properties of materials. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength in polymer composites . This application opens avenues for developing advanced materials with tailored properties for specific industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The oxazole ring contributes to the compound’s stability and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Morpholin-4-ylmethyl)-1H-tetrazole-1-acetic acid

- 5-(Morpholin-4-ylmethyl)-1,2,4-triazole-3-carboxylic acid

- 5-(Morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of the morpholine and oxazole rings, which imparts distinct chemical properties and biological activities. The presence of both rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 865471-45-0) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₄ |

| Molecular Weight | 248.66 g/mol |

| CAS Number | 865471-45-0 |

| PubChem CID | 17389572 |

| IUPAC Name | This compound hydrochloride |

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various molecular targets:

- Enzyme Inhibition : The compound demonstrates the ability to inhibit specific enzymes, potentially through competitive binding at active sites. The morpholine ring can mimic natural substrates, enhancing its binding affinity .

- Receptor Modulation : It may act on various receptors in the central nervous system, contributing to its pharmacological effects. The oxazole moiety adds stability and influences binding interactions .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- Human T acute lymphoblastic leukemia (CEM)

- Human breast adenocarcinoma (MCF-7)

- Human cervical carcinoma (HeLa)

The compound exhibited notable cytotoxicity with IC₅₀ values in the micromolar range, indicating its potential as a therapeutic agent against these cancers .

Enzyme Inhibition Studies

In vitro studies have shown that this compound selectively inhibits certain enzymes at nanomolar concentrations. For example, it has demonstrated significant inhibition against human carbonic anhydrases (hCA I and II), which are implicated in various physiological processes and diseases .

Case Studies and Research Findings

- Antiproliferative Activity : In a study assessing various derivatives of isoxazole compounds, this compound was found to outperform standard chemotherapeutic agents like doxorubicin in specific cancer models. Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

- Mechanistic Insights : Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins, suggesting that structural modifications could enhance its efficacy further. This highlights the potential for developing more potent analogs based on this scaffold .

Propiedades

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIUGCXWMFLXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.